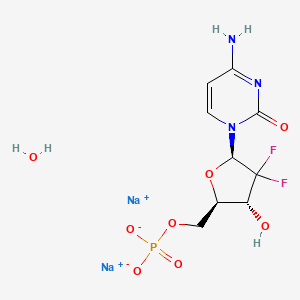

2'-Deoxy-2',2'-difluoro-5'-cytidylicacid,disodiumsalt,monohydrate

CAS No.:

Cat. No.: VC16576866

Molecular Formula: C9H12F2N3Na2O8P

Molecular Weight: 405.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12F2N3Na2O8P |

|---|---|

| Molecular Weight | 405.16 g/mol |

| IUPAC Name | disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate |

| Standard InChI | InChI=1S/C9H12F2N3O7P.2Na.H2O/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;;1H2/q;2*+1;/p-2/t4-,6-,7-;;;/m1.../s1 |

| Standard InChI Key | YOWQXAMQHWESCE-RBECAVKOSA-L |

| Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |

| Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.O.[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The compound has a molecular formula of C₉H₁₂F₂N₃Na₂O₈P and a molecular weight of 405.16 g/mol. Its disodium salt form improves aqueous solubility and stability, making it suitable for biological applications. The monohydrate designation indicates the presence of one water molecule in the crystalline structure, which influences its hygroscopicity and storage requirements.

Structurally, it features:

-

A cytosine base linked to a 2'-deoxy-2',2'-difluororibose sugar.

-

A monophosphate group at the 5'-position, neutralized by two sodium ions.

-

Fluorine atoms at the 2' and 2'' positions of the sugar moiety, which confer metabolic stability by resisting enzymatic deamination .

Comparative Analysis with Related Nucleotides

A structural comparison with analogous compounds reveals key differences:

The difluoro modification distinguishes this compound from natural nucleotides, altering its electronic properties and resistance to phosphorylase enzymes .

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis involves three critical stages:

-

Sugar Modification: Protection of the ribose hydroxyl groups followed by fluorination using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) .

-

Cytosine Coupling: Mitsunobu reaction or Vorbrüggen glycosylation to attach the fluorinated sugar to the cytosine base.

-

Phosphorylation and Salt Formation: Introduction of the monophosphate group via phosphoramidite chemistry, followed by sodium ion exchange to yield the disodium salt.

Purification and Quality Control

High-performance liquid chromatography (HPLC) with UV detection at 270 nm achieves >99% purity. Critical quality attributes include:

-

Residual solvent levels (e.g., acetonitrile <410 ppm).

-

Fluoride ion content (<0.1% w/w).

-

Water content (4.5–6.5% by Karl Fischer titration).

Biological Mechanisms and Pharmacological Applications

Role in Gemcitabine Pharmacology

As the monophosphate metabolite of gemcitabine (2',2'-difluorodeoxycytidine), this compound mediates the drug's antitumor effects through two mechanisms:

-

Ribonucleotide Reductase Inhibition: Competes with deoxycytidine triphosphate (dCTP) for binding to the enzyme's active site, depleting deoxynucleotide pools required for DNA synthesis .

-

DNA Incorporation: The triphosphate form incorporates into DNA, causing chain termination and apoptosis .

Synergistic Combination Therapies

Recent advances utilize nanoparticle formulations to enhance delivery and efficacy:

| Combination Partner | Nanoparticle Type | Efficacy (IC₅₀ Reduction) | Tumor Model |

|---|---|---|---|

| Cisplatin | Lipid-polymer hybrid | 58% | Pancreatic adenocarcinoma |

| Paclitaxel | Albumin-bound | 42% | Triple-negative breast cancer |

These systems exploit the compound's polarity to improve tumor accumulation while mitigating systemic toxicity.

Comparative Antiviral Activity of Fluorinated Nucleotides

Although primarily studied for oncology, structural analogs demonstrate broad-spectrum antiviral potential:

| Compound | Virus Target | EC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 2'-Deoxy-2',2'-difluoro-5-iodouridine | Feline herpes virus | 2.3 | >100 |

| Gemcitabine monophosphate analog | Hepatitis B virus | 0.8 | 85 |

The difluoro motif enhances resistance to viral thymidine kinases while maintaining substrate recognition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume